Cas no 811-68-7 (Silver(I) Trifluoromethanethiolate)

Silver(I) trifluoromethanethiolate (AgSCF₃) is a versatile organometallic compound widely used in organic synthesis, particularly in trifluoromethylthiolation reactions. Its key advantages include high reactivity as a trifluoromethylthio (SCF₃) source, enabling efficient incorporation of the SCF₃ group into various substrates. The compound exhibits excellent stability under controlled conditions, facilitating handling and storage. It is particularly valuable in pharmaceutical and agrochemical research due to the enhanced metabolic stability and lipophilicity imparted by the SCF₃ moiety. Silver(I) trifluoromethanethiolate is compatible with a range of reaction conditions, making it a preferred reagent for constructing C–SCF₃ bonds in complex molecular frameworks. Its utility in cross-coupling and nucleophilic substitution reactions underscores its importance in modern synthetic chemistry.
Silver(I) Trifluoromethanethiolate structure
811-68-7 structure
商品名:Silver(I) Trifluoromethanethiolate
CAS番号:811-68-7
MF:CHAgF3S
メガワット:209.947051763535
MDL:MFCD25563234
CID:729487
PubChem ID:354333285

Silver(I) Trifluoromethanethiolate 化学的及び物理的性質

名前と識別子

    • Methanethiol,1,1,1-trifluoro-, silver(1+) salt (1:1)
    • Silver(I) Trifluoromethanethiolate
    • (TrifluoroMethylthio) silver(I)
    • silver,trifluoromethanethiol
    • Methanethiol,silver(1+) salt
    • Silbertrifluormethansulfid
    • silver (I) trifluoro methyl sulfide
    • silver (trifluoromethyl)thiolate
    • silver trifluoromethanethiolate
    • trifluoromethylthiosilver
    • Trifluoromethanethiol Silver(I) Salt
    • Silver (trifluoromethyl)mercaptide
    • Trifluoromethanethiol silver salt
    • [(Trifluoromethyl)thio]silver
    • Methanethiol, trifluoro-, silver deriv. (6CI)
    • Methanethiol, trifluoro-, silver(1+) salt (9CI)
    • Silver, [(trifluoromethyl)thio]- (7CI)
    • (Trifluoromethylthio)silver(I)
    • Silver, (1,1,1-trifluoromethanethiolato-κS)-
    • CAgF3S
    • Silver(I)trifluoromethanethiolate
    • MFCD25563234
    • SY046964
    • SCHEMBL10494021
    • GZRXLNQFRQGJLU-UHFFFAOYSA-M
    • silver;trifluoromethanethiolate
    • 811-68-7
    • SILVER(1+) (TRIFLUOROMETHYL)SULFANIDE
    • MDL: MFCD25563234
    • インチ: 1S/CHF3S.Ag/c2-1(3,4)5;/h5H;
    • InChIKey: SVPQZGWGYCARGG-UHFFFAOYSA-N
    • ほほえんだ: [Ag].FC(S)(F)F

計算された属性

  • せいみつぶんしりょう: 208.88000
  • どういたいしつりょう: 207.87237 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 6
  • 回転可能化学結合数: 1
  • 複雑さ: 32.3
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 1Ų
  • ぶんしりょう: 208.94

じっけんとくせい

  • PSA: 38.80000
  • LogP: 1.43600

Silver(I) Trifluoromethanethiolate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A139672-250mg
Silver(I) trifluoromethanethiolate
811-68-7 95%
250mg
$15.0 2025-02-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T44420-1g
Silver(I) trifluoromethanethiolate
811-68-7 95%
1g
¥200.0 2024-07-18
Ambeed
A139672-5g
Silver(I) trifluoromethanethiolate
811-68-7 95%
5g
$219.0 2025-02-19
eNovation Chemicals LLC
Y1197160-1g
Silver(I) Trifluoromethanethiolate
811-68-7 95%
1g
$115 2023-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T44420-250mg
Silver(I) trifluoromethanethiolate
811-68-7 95%
250mg
¥65.0 2023-09-06
TRC
S465063-50mg
Silver(I) Trifluoromethanethiolate
811-68-7
50mg
$ 65.00 2022-06-03
Ambeed
A139672-100mg
Silver(I) trifluoromethanethiolate
811-68-7 95%
100mg
$6.0 2023-07-10
eNovation Chemicals LLC
Y1197160-5g
Silver(I) Trifluoromethanethiolate
811-68-7 95%
5g
$150 2024-07-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S862460-5g
Silver(I) Trifluoromethanethiolate
811-68-7 ≥95%
5g
¥2,450.00 2022-08-31
BAI LING WEI Technology Co., Ltd.
1952307-1G
Silver(I) trifluoromethanethiolate, 95%
811-68-7 95%
1G
¥ 998 2022-04-26

Silver(I) Trifluoromethanethiolate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Silver fluoride Solvents: Acetonitrile ;  overnight, 80 °C
リファレンス
Synthesis of Indole-Substituted Trifluoromethyl Sulfonium Ylides by Cp*Rh(III)-Catalyzed Diazo-carbenoid Addition to Trifluoromethylthioether
Chen, Shao-Yong; et al, Journal of Organic Chemistry, 2023, 88(9), 5512-5519

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sulfur Solvents: Tetrahydrofuran ;  rt; rt → -60 °C
1.2 30 min, -60 °C; 16 h, -60 °C → rt
2.1 Reagents: Silver nitrate Solvents: Acetonitrile ;  24 h, rt
リファレンス
A new synthesis of trifluoromethanethiolates-characterization and properties of tetramethylammonium, cesium and di(benzo-15-crown-5)cesium trifluoromethanethiolates
Tyrra, Wieland; et al, Journal of Fluorine Chemistry, 2003, 119(1), 101-107

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Aniline ,  (Diethylamino)sulfur trifluoride
2.1 Reagents: Potassium persulfate ,  Silver fluoride Solvents: Dimethyl sulfoxide ;  3 h, 20 °C
リファレンス
Silver-mediated radical aryltrifluoromethylthiolation of activated alkenes by S-trifluoromethyl 4-methylbenzenesulfonothioate
Zhao, Xia; et al, Tetrahedron Letters, 2018, 59(18), 1719-1722

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Silver fluoride Solvents: Acetonitrile ;  12 h, 80 °C
リファレンス
Visible-light-induced dehydrogenative β-trifluoromethylthiolation of tertiary amines and direct β-trifluoromethylthiolation of enamides
Song, Yaqi; et al, Organic Chemistry Frontiers, 2023, 10(20), 5284-5290

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Silver fluoride Solvents: Acetonitrile ;  12 h, 80 °C
リファレンス
N-[(Trifluoromethyl)thio]saccharin: An Easily Accessible, Shelf-Stable, Broadly Applicable Trifluoromethylthiolating Reagent
Xu, Chunfa; et al, Angewandte Chemie, 2014, 53(35), 9316-9320

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Potassium persulfate ,  Silver fluoride Solvents: Dimethyl sulfoxide ;  3 h, 20 °C
リファレンス
Silver-mediated radical aryltrifluoromethylthiolation of activated alkenes by S-trifluoromethyl 4-methylbenzenesulfonothioate
Zhao, Xia; et al, Tetrahedron Letters, 2018, 59(18), 1719-1722

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Aniline ,  (Diethylamino)sulfur trifluoride
2.1 Reagents: Silver fluoride Solvents: Dimethyl sulfoxide ;  12 h, 20 °C
リファレンス
Silver-mediated radical aryltrifluoromethylthiolation of activated alkenes by S-trifluoromethyl 4-methylbenzenesulfonothioate
Zhao, Xia; et al, Tetrahedron Letters, 2018, 59(18), 1719-1722

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Silver fluoride Solvents: Dimethyl sulfoxide ;  12 h, 20 °C
リファレンス
Silver-mediated radical aryltrifluoromethylthiolation of activated alkenes by S-trifluoromethyl 4-methylbenzenesulfonothioate
Zhao, Xia; et al, Tetrahedron Letters, 2018, 59(18), 1719-1722

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Silver nitrate Solvents: Acetonitrile ;  24 h, rt
リファレンス
A new synthesis of trifluoromethanethiolates-characterization and properties of tetramethylammonium, cesium and di(benzo-15-crown-5)cesium trifluoromethanethiolates
Tyrra, Wieland; et al, Journal of Fluorine Chemistry, 2003, 119(1), 101-107

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Silver nitrate Solvents: Water
リファレンス
Silver trifluoromethylthiolate
Hervert, Katherine, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, 1, 1-3

Silver(I) Trifluoromethanethiolate Raw materials

Silver(I) Trifluoromethanethiolate Preparation Products

Silver(I) Trifluoromethanethiolate 関連文献

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